N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride
Description
This compound features a benzothiazole core substituted with a fluorine atom at the 6th position, a thiophen-2-yl group via an acetamide linker, and a dimethylaminopropyl side chain. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. Its design aligns with benzothiazole derivatives known for targeting kinases like VEGFR-2, as seen in anti-cancer agents .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS2.ClH/c1-21(2)8-4-9-22(17(23)12-14-5-3-10-24-14)18-20-15-7-6-13(19)11-16(15)25-18;/h3,5-7,10-11H,4,8-9,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPBXOYXYCQTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a dimethylamino propyl group and a fluorinated benzothiazole moiety. The molecular formula is , with a molecular weight of approximately 379.9 g/mol.
The biological activity of this compound is primarily attributed to its structural features that enhance membrane permeability and facilitate cellular uptake. The presence of the dimethylamino group is particularly significant, as it may improve the compound's ability to penetrate bacterial membranes, making it effective against various microbial strains.
Biological Activities
Research indicates that this compound exhibits notable antibacterial properties. Similar compounds with benzothiazole moieties have demonstrated efficacy against pathogens such as Clostridioides difficile and other resistant bacterial strains .
Summary of Biological Activities
Case Studies and Research Findings
- Antibacterial Efficacy : In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function due to enhanced membrane permeability facilitated by the dimethylamino group.
- Anticancer Properties : A study evaluated the effects of benzothiazole derivatives on human cancer cell lines (A431, A549). The active compound showed substantial inhibition of cell proliferation, promoted apoptosis, and induced cell cycle arrest at concentrations of 1, 2, and 4 μM . Flow cytometry analyses confirmed these findings, indicating a potential role for this compound in cancer therapy.
- Inflammatory Response Modulation : Research involving murine macrophages demonstrated that the compound significantly lowered inflammatory markers such as IL-6 and TNF-α, suggesting its potential utility in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Modifications and Key Differences
Table 1: Structural and Functional Comparison of Selected Benzothiazole Derivatives
Structure-Activity Relationships (SAR)
- 6-Substituents : Fluorine’s small size and high electronegativity optimize steric and electronic interactions in kinase binding pockets, whereas nitro or CF₃ groups may hinder solubility or increase off-target effects .
- Acetamide Linkers : Thiophen-2-yl (target compound) vs. phenyl () or thiadiazole () groups influence π-π stacking and hydrogen bonding. Thiophene’s sulfur atom may enhance interactions with cysteine residues in kinases.
- Side Chains: The dimethylaminopropyl chain in the target compound and ’s analog likely improve solubility via protonation, critical for oral bioavailability .
Q & A
Q. Table 1. Key Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Evidence |
|---|---|---|---|
| Temperature | 0–5°C (amidation) | Prevents racemization | |
| Solvent | DMF (polar aprotic) | Enhances coupling | |
| Catalyst | DMT-MM | 85% efficiency |
Q. Table 2. Critical Spectral Markers
| Technique | Key Peaks | Structural Insight | Evidence |
|---|---|---|---|
| ¹H NMR | δ 2.2–2.5 (N(CH₃)₂) | Dimethylamino group | |
| FT-IR | 1650 cm⁻¹ (C=O) | Amide bond | |
| HRMS | m/z 438.9 [M+H]⁺ | Molecular ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
